molecular formula C23H28FN3O4 B5154113 3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide

3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide

Cat. No.: B5154113
M. Wt: 429.5 g/mol
InChI Key: LVXOOVDHQLXNQT-UHFFFAOYSA-N
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Description

3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide is a complex organic compound that features a piperidine ring, a pyridine ring with methoxy groups, and a fluorophenyl group

Properties

IUPAC Name

3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c1-30-21-12-10-18(22(26-21)31-2)23(29)27-13-5-6-16(15-27)9-11-20(28)25-14-17-7-3-4-8-19(17)24/h3-4,7-8,10,12,16H,5-6,9,11,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXOOVDHQLXNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)NCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide would depend on its specific application. In a biological context, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine and pyridine rings may interact with other functional groups on the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

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